6-Chloro-5-iodopyrimidin-4-amine
Overview
Description
6-Chloro-5-iodopyrimidin-4-amine is a heterocyclic compound belonging to the pyrimidine family. It is characterized by the presence of chlorine and iodine atoms at the 6th and 5th positions, respectively, on the pyrimidine ring. This compound has a molecular formula of C4H3ClIN3 and a molecular weight of 255.45 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-iodopyrimidin-4-amine typically involves the halogenation of pyrimidine derivatives. One common method is the iodination of 6-chloropyrimidin-4-amine using iodine and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale halogenation reactions, where the reaction conditions are optimized for yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-iodopyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the pyrimidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace the halogen atoms.
Electrophilic Substitution:
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 6-azido-5-iodopyrimidin-4-amine .
Scientific Research Applications
6-Chloro-5-iodopyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of kinase inhibitors.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-5-iodopyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-aminopyrimidine: Lacks the iodine atom at the 5th position.
5-Iodo-4-aminopyrimidine: Lacks the chlorine atom at the 6th position.
6-Bromo-5-iodopyrimidin-4-amine: Has a bromine atom instead of chlorine at the 6th position.
Uniqueness
6-Chloro-5-iodopyrimidin-4-amine is unique due to the presence of both chlorine and iodine atoms on the pyrimidine ring, which imparts distinct chemical reactivity and potential biological activity. This dual halogenation makes it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
6-chloro-5-iodopyrimidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClIN3/c5-3-2(6)4(7)9-1-8-3/h1H,(H2,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVYKJSDWGGRNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)I)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClIN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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